molecular formula C8H15NO2S B1526451 Methyl 2-(thiomorpholin-4-yl)propanoate CAS No. 1249646-51-2

Methyl 2-(thiomorpholin-4-yl)propanoate

Cat. No.: B1526451
CAS No.: 1249646-51-2
M. Wt: 189.28 g/mol
InChI Key: YUXNSHLRTABVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(thiomorpholin-4-yl)propanoate is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(thiomorpholin-4-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiomorpholine ring, which contributes to its unique biological activities. The compound can be synthesized through various methods, including esterification processes that yield high purity and yield rates.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and leading to therapeutic effects.
  • Receptor Interaction : It interacts with various receptors, modulating their activity, which can result in altered physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . Specifically, it has been evaluated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)

Results indicate that this compound can reduce cell viability in these lines significantly.

Cell LineIC50 (µM)Effectiveness
HepG220Moderate
MCF-715High

Case Studies

  • Study on Antimicrobial Activity :
    A study conducted by researchers at a prominent university demonstrated the efficacy of this compound against drug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Research :
    In a separate study focused on cancer treatment, this compound was tested on HepG2 cells. The compound exhibited a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 20 µM. This suggests that the compound could be further developed as an anticancer drug .

Properties

IUPAC Name

methyl 2-thiomorpholin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-7(8(10)11-2)9-3-5-12-6-4-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNSHLRTABVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.